1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-2-(thiophen-3-yl)ethan-1-one
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Overview
Description
The compound 1-((1R,5S)-3-methylene-8-azabicyclo[321]octan-8-yl)-2-(thiophen-3-yl)ethan-1-one is a complex chemical structure belonging to the class of bicyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
To synthesize 1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-2-(thiophen-3-yl)ethan-1-one, a multistep process is usually required. This involves:
Formation of the bicyclic intermediate through cyclization reactions.
Introduction of the methylene group via selective alkylation.
Functionalization of the thiophene ring to attach it to the bicyclic structure through electrophilic substitution reactions.
Typical reaction conditions include controlled temperatures, specific catalysts, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, this compound can be synthesized in bulk by scaling up the aforementioned laboratory methods. Process optimization for yield and purity is critical, often involving continuous flow reactors to manage the exothermic reactions and reduce production time.
Chemical Reactions Analysis
Types of Reactions
1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-2-(thiophen-3-yl)ethan-1-one undergoes various types of chemical reactions:
Oxidation: Where the thiophene ring can be oxidized to produce sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to a hydroxyl group under mild reducing conditions.
Substitution: The thiophene ring can be substituted with various electrophiles under Friedel-Crafts conditions.
Common Reagents and Conditions
Common reagents include:
Oxidizing agents like m-chloroperbenzoic acid (mCPBA) for oxidation reactions.
Reducing agents such as sodium borohydride for reductions.
Lewis acids like aluminum chloride for electrophilic substitutions.
Major Products
Depending on the reactions, major products include thiophene sulfoxides, alcohol derivatives of the compound, and various substituted thiophenes.
Scientific Research Applications
1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-2-(thiophen-3-yl)ethan-1-one finds applications across several scientific domains:
Chemistry: Used as an intermediate in organic synthesis for developing novel chemical entities.
Biology: Studied for its potential interactions with biological receptors due to its unique bicyclic structure.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in targeting neurological pathways.
Industry: Utilized in the development of advanced materials due to its stable bicyclic core.
Mechanism of Action
The mechanism of action for this compound is often related to its ability to bind to specific molecular targets. In biological systems, its bicyclic structure allows it to interact with receptors in the brain, potentially influencing neurotransmitter release or reuptake. The thiophene group further modulates its activity, allowing it to cross cell membranes and access intracellular targets.
Comparison with Similar Compounds
Similar Compounds
1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-2-(2-furyl)ethan-1-one: : Similar in structure but with a furan ring instead of thiophene, offering different electronic properties.
1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-pyridyl)ethan-1-one: : Incorporates a pyridine ring, potentially altering its binding affinities and biological activity.
Uniqueness
The incorporation of the thiophene ring in 1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-2-(thiophen-3-yl)ethan-1-one provides it with unique aromatic characteristics that influence its stability, reactivity, and interactions with biological systems, distinguishing it from its furan and pyridine analogs.
Properties
IUPAC Name |
1-(3-methylidene-8-azabicyclo[3.2.1]octan-8-yl)-2-thiophen-3-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NOS/c1-10-6-12-2-3-13(7-10)15(12)14(16)8-11-4-5-17-9-11/h4-5,9,12-13H,1-3,6-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYCZNDGGDXTSPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC2CCC(C1)N2C(=O)CC3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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